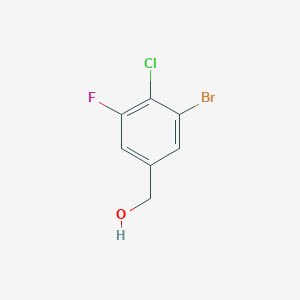

3-Bromo-4-chloro-5-fluorobenzyl alcohol

Description

BenchChem offers high-quality 3-Bromo-4-chloro-5-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-5-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClFO |

|---|---|

Molecular Weight |

239.47 g/mol |

IUPAC Name |

(3-bromo-4-chloro-5-fluorophenyl)methanol |

InChI |

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |

InChI Key |

UBHPFSWVGPMZTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)CO |

Origin of Product |

United States |

Foundational & Exploratory

Chemo-Orthogonality in Drug Design: The Strategic Role of 3-Bromo-4-chloro-5-fluorobenzyl Alcohol

[1]

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 3-Bromo-4-chloro-5-fluorobenzyl alcohol represents a high-value "privileged scaffold."[1] Its utility lies not merely in its structural rigidity, but in the electronic and steric orthogonality of its halogen substituents.[2]

This guide provides a definitive technical profile of this molecule.[2] Unlike simple benzyl alcohols, the presence of three distinct halogens (Br, Cl, F) in a contiguous 3,4,5-substitution pattern creates a unique reactivity manifold.[1] This allows medicinal chemists to sequentially functionalize the ring using highly specific catalytic systems—a concept known as site-selective diversification.[1][2]

Part 1: Physicochemical Identity & Molecular Weight[2][3][4]

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, accurate molecular weight determination is critical.[1][2] The presence of bromine and chlorine isotopes creates a distinct mass spectral envelope.[2]

Table 1: Molecular Specification

| Property | Value | Notes |

| IUPAC Name | (3-Bromo-4-chloro-5-fluorophenyl)methanol | |

| Molecular Formula | ||

| Average Molecular Weight | 239.47 g/mol | Used for molarity calculations.[1][3][4] |

| Monoisotopic Mass | 237.92 Da | Based on |

| Isotopic Pattern | Distinct M+2, M+4 | Due to |

| Predicted LogP | ~2.6 - 2.9 | Highly lipophilic due to poly-halogenation.[1][2] |

| H-Bond Donors/Acceptors | 1 / 1 | The benzylic -OH group.[1][2] |

Critical Analytical Note: In Mass Spectrometry, do not rely solely on the molecular ion peak. The benzylic alcohol moiety often results in a dominant

tropylium-like cation or water loss.[1][2]

Part 2: Synthetic Protocol (Reduction Strategy)

While this alcohol can be purchased as a building block, custom synthesis is often required to ensure high purity free of des-halo byproducts.[2] The most robust route is the chemoselective reduction of the corresponding benzoic acid precursor (3-bromo-4-chloro-5-fluorobenzoic acid).[1][2]

Why this method?

Direct reduction using Lithium Aluminum Hydride (

Recommended Protocol: Borane-THF Complex Reduction This method preserves the aryl-halide bonds while selectively reducing the carboxylic acid.[1][2]

Materials

-

Substrate: 3-Bromo-4-chloro-5-fluorobenzoic acid (1.0 eq)

-

Reagent: Borane-tetrahydrofuran complex (

), 1.0 M solution (1.5 - 2.0 eq) -

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Methanol (MeOH)[1]

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (

) or Argon.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Solvation: Charge the flask with the benzoic acid precursor and anhydrous THF. Cool the solution to

using an ice bath. -

Controlled Addition: Add the

solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Gas evolution ( -

Reaction Phase: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–16 hours.[2] Monitor via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.[1][2] The acid peak should disappear, replaced by the alcohol.[2]

-

Quenching (Critical): Cool back to

. Slowly add MeOH. This destroys excess borane and breaks down the borate ester intermediate.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated

(to remove unreacted acid) followed by Brine. -

Purification: Dry over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Part 3: The Chemo-Orthogonal Workflow

The power of 3-bromo-4-chloro-5-fluorobenzyl alcohol lies in its ability to undergo sequential, orthogonal reactions.[1]

-

Bromine: Most reactive.[2] Undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald) at room temperature or mild heat.[1][2]

-

Chlorine: Less reactive.[2] Survives the first coupling.[2] Can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) at higher temperatures.[2]

-

Fluorine: Generally inert to coupling.[2] Acts as a bioisostere to block metabolic hotspots or modulate pKa.[2]

-

Alcohol: A handle for alkylation (ether formation) or oxidation (to aldehyde).[2]

Visualization: Reactivity Hierarchy

The following diagram maps the strategic divergence points for this molecule.[2]

Figure 1: The orthogonal reactivity map. Note how the Bromine (C-3) allows for initial diversification without disturbing the Chlorine (C-4) or the Alcohol handle.[1]

Part 4: Analytical Verification

When validating the synthesized or purchased material, the NMR profile is distinct due to the fluorine coupling.[2]

-

NMR: Expect a singlet (or multiplet if high-res) around -110 to -120 ppm (relative to

-

NMR (Chloroform-d):

-

ppm (s or d, 2H): Benzylicngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

ppm: Aromatic protons.[1][2] Crucially , the 3,4,5-substitution leaves protons at positions 2 and 6.[1] These will appear as doublets with small coupling constants (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Diagnostic: Look for the absence of the carboxylic acid proton (

ppm) to confirm reduction completion.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

References

-

Sigma-Aldrich. 3-Bromo-4-chlorobenzyl alcohol Product Specification (Analogous Structure). Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-4-fluorobenzyl alcohol. Retrieved from [1]

-

Thermo Fisher Scientific. Borane-tetrahydrofuran complex, 1.0M solution in THF.[2] Retrieved from [1]

-

ChemBook. General procedures for the reduction of halogenated benzoic acids. Retrieved from [1]

-

Organic Chemistry Portal. Synthesis of Benzyl Alcohols via Borane Reduction. Retrieved from [1]

Navigating the Synthesis and Supply of 3-Bromo-4-chloro-5-fluorobenzyl Alcohol: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the chemical landscape of 3-Bromo-4-chloro-5-fluorobenzyl alcohol (CAS No. 1897916-27-6), a specialized halogenated aromatic alcohol. As a Senior Application Scientist, my objective is to provide a comprehensive resource that synthesizes available data, offers field-proven insights into its procurement and potential synthesis, and grounds these recommendations in established chemical principles. Given the limited publicly available information on this specific molecule, this guide will also draw logical parallels from closely related, well-documented analogs to provide a robust framework for its application in research and development.

Executive Summary: A Niche Reagent with Emerging Potential

3-Bromo-4-chloro-5-fluorobenzyl alcohol is a polysubstituted aromatic compound whose structural complexity suggests its utility as a building block in the synthesis of highly specific and targeted molecules, particularly in the realms of pharmaceutical and agrochemical development. The precise arrangement of bromo, chloro, and fluoro substituents on the benzyl ring offers multiple points for synthetic modification, enabling the exploration of a diverse chemical space. However, it is crucial to note that this compound is not a common, off-the-shelf reagent, and detailed characterization and application data in peer-reviewed literature is scarce. This guide, therefore, serves as a starting point for researchers looking to work with this molecule, providing supplier information and a scientifically grounded, hypothetical synthesis protocol.

Sourcing and Procurement of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

While not widely listed, a select number of specialized chemical suppliers offer 3-Bromo-4-chloro-5-fluorobenzyl alcohol. Researchers should anticipate longer lead times and the need for due diligence when sourcing this compound.

Table 1: Known Suppliers of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

| Supplier | CAS Number | Additional Information |

| BLD Pharm | 1897916-27-6 | Provides basic product information and documentation upon request.[1] |

Note: The availability of this compound may vary. It is recommended to contact suppliers directly for current stock and lead times.

Physicochemical Properties and Safety Considerations: An Analog-Based Approach

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 3-Bromo-4-chloro-5-fluorobenzyl alcohol, we can infer its likely properties and hazards from structurally similar compounds. The data presented below is for related halogenated benzyl alcohols and should be used as a preliminary guide for safe handling and experimental design.

Table 2: Comparative Physicochemical and Safety Data of Related Benzyl Alcohols

| Property | 3-Bromo-4-fluorobenzyl alcohol | 3-Bromo-4-chlorobenzyl alcohol | 3-Chloro-5-fluorobenzyl alcohol |

| CAS Number | 77771-03-0[2][3][4] | 329218-12-4[5][6] | 79944-64-2[7] |

| Molecular Formula | C₇H₆BrFO[2] | C₇H₆BrClO[5] | C₇H₆ClFO[7] |

| Molecular Weight | 205.03 g/mol [2] | 221.5 g/mol [5] | 160.57 g/mol [7] |

| Physical Form | Colorless to pale yellow liquid[3][4] | Liquid[6] | Not specified |

| Boiling Point | 90 °C / 0.2 mmHg[2] | Not specified | Not specified |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2][4] | H315, H319, H335 (May cause respiratory irritation) | H315, H319, H335[7] |

| Storage | Room temperature[2] | Room temperature[5] | Not specified |

Core Safety Directive: Based on these analogs, 3-Bromo-4-chloro-5-fluorobenzyl alcohol should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Assume the compound is an irritant to the skin, eyes, and respiratory system.

Proposed Synthetic Pathway: Reduction of the Corresponding Benzaldehyde

A common and reliable method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes. This approach is well-documented for a variety of substituted benzaldehydes and represents a high-yield, straightforward synthetic route. The proposed synthesis for 3-Bromo-4-chloro-5-fluorobenzyl alcohol would, therefore, involve the reduction of 3-Bromo-4-chloro-5-fluorobenzaldehyde.

Caption: Proposed synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the reduction of similar halogenated benzaldehydes.

Objective: To synthesize 3-Bromo-4-chloro-5-fluorobenzyl alcohol via the reduction of 3-Bromo-4-chloro-5-fluorobenzaldehyde.

Materials:

-

3-Bromo-4-chloro-5-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Bromo-4-chloro-5-fluorobenzaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition. Causality Note: The portion-wise addition and temperature control are critical to manage the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Bromo-4-chloro-5-fluorobenzyl alcohol.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

Halogenated benzyl alcohols are valuable intermediates in organic synthesis. The specific halogenation pattern of 3-Bromo-4-chloro-5-fluorobenzyl alcohol provides a scaffold for the introduction of further functionalities, making it a potentially important building block for:

-

Medicinal Chemistry: The development of novel small-molecule therapeutics. The halogens can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Agrochemicals: The synthesis of new pesticides and herbicides with enhanced efficacy and specific modes of action.

-

Materials Science: The creation of specialized polymers and functional materials where the halogen atoms can influence properties such as flame retardancy and thermal stability.

Caption: Potential application areas for 3-Bromo-4-chloro-5-fluorobenzyl alcohol.

Conclusion

3-Bromo-4-chloro-5-fluorobenzyl alcohol is a highly specialized chemical intermediate with potential applications in several areas of research and development. While direct information is limited, a logical and scientifically sound approach, drawing from the chemistry of analogous compounds, allows for the development of a viable procurement and synthetic strategy. This guide provides the foundational knowledge for researchers to begin exploring the utility of this unique molecule in their synthetic endeavors.

References

-

PureSynth. 3-Bromo-4-Fluorobenzyl Alcohol 98.0%(GC). [Link]

-

Oakwood Chemical. 3-Bromo-4-chlorobenzyl alcohol, min 97%. [Link]

-

PubChem. 3-Chloro-5-fluorobenzyl alcohol. [Link]

Sources

- 1. 1269440-82-5 Cas No. | 3-Bromo-5-chloro-2-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. pure-synth.com [pure-synth.com]

- 3. 3-Bromo-4-fluorobenzyl alcohol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Bromo-4-fluorobenzyl Alcohol | 77771-03-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Bromo-4-chlorobenzyl alcohol 97.00% | CAS: 329218-12-4 | AChemBlock [achemblock.com]

- 7. 3-Chloro-5-fluorobenzyl alcohol | C7H6ClFO | CID 2734835 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-Bromo-4-chloro-5-fluorobenzyl Alcohol as a Strategic Scaffold in Medicinal Chemistry

[1]

Introduction: The "Dense Functionality" Advantage

In modern fragment-based drug discovery (FBDD), 3-Bromo-4-chloro-5-fluorobenzyl alcohol represents a high-value "dense" scaffold.[1] Unlike simple mono-substituted aromatics, this building block offers three contiguous halogen substitutions (positions 3, 4, and 5) alongside a versatile benzylic alcohol handle.[1]

This specific substitution pattern provides a unique strategic advantage: Orthogonal Reactivity .[1]

-

The Bromine (C3): A "soft" electrophile, highly reactive in Pd(0)-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Chlorine (C4): A sterically demanding "harder" electrophile.[1] It remains inert under standard conditions used for the bromine, allowing for sequential functionalization.

-

The Fluorine (C5): Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of neighboring groups without serving as a reactive handle under typical coupling conditions.

-

The Benzyl Alcohol (C1): A pivot point for attachment to aliphatic chains, conversion to electrophiles (benzyl halides), or oxidation to aldehydes/acids.

This guide outlines the protocols for exploiting this hierarchy to generate complex libraries from a single starting material.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Note |

| IUPAC Name | (3-Bromo-4-chloro-5-fluorophenyl)methanol | |

| Molecular Formula | C₇H₅BrClFO | |

| Molecular Weight | 239.47 g/mol | Dense halogenation increases MW significantly compared to benzyl alcohol.[1] |

| Physical State | White to off-white crystalline solid | Low melting point range (typically 45–55°C).[1] |

| Solubility | DCM, THF, MeOH, EtOAc | Poor solubility in water/hexanes. |

| Stability | Stable under ambient conditions | Avoid strong oxidizing agents until intended.[1] |

| CAS Number | Analogous to 77771-03-0 | Often custom-synthesized; verify specific isomer batch.[1] |

Strategic Reactivity Analysis

The successful utilization of this building block relies on the Order of Operations . You must prioritize reactions based on the lability of the functional groups.

Reactivity Hierarchy Diagram

The following diagram illustrates the chemoselective pathways available. Note how the Bromine is the "First Point of Entry" for arylation, while the Alcohol is the "Anchor" for linking.

Figure 1: Chemoselective hierarchy. The C3-Bromine allows for immediate diversification, while the C4-Chlorine remains protected until harsher conditions are applied.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position with an aryl group without affecting the C4-Chlorine or the benzylic alcohol.[1] Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically faster than the C-Cl bond (Bond Dissociation Energy: C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol).[1]

Reagents:

-

Substrate: 3-Bromo-4-chloro-5-fluorobenzyl alcohol (1.0 equiv)[1]

-

Boronic Acid: R-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for robustness.[1]

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Setup: In a sealed tube or round-bottom flask equipped with a condenser, charge the substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] This is critical to prevent homocoupling or oxidation.[1]

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Critical Note: Do not exceed 100°C. Higher temperatures may activate the C-Cl bond, leading to mixtures of mono- and bis-coupled products [1].[1]

-

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (lower Rf) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][3]

-

Purification: Flash chromatography. The product will be the 3-Aryl-4-chloro-5-fluorobenzyl alcohol .[1]

Protocol B: Benzylic Oxidation (Aldehyde Synthesis)

Objective: Convert the alcohol to an aldehyde for reductive amination or Wittig reactions, without over-oxidizing to the acid or affecting the halogens. Reagent Choice: Activated Manganese Dioxide (MnO₂) is preferred over Jones Reagent or PCC because it is mild, heterogeneous (easy workup), and highly selective for benzylic positions [2].

Reagents:

-

Substrate: 3-Bromo-4-chloro-5-fluorobenzyl alcohol (or the Suzuki product from Protocol A)[1]

-

Oxidant: Activated MnO₂ (10–15 equiv)

-

Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Add activated MnO₂ (10 mmol) in one portion.

-

Agitation: Stir vigorously at Room Temperature.

-

Tip: MnO₂ reactions are surface-area dependent.[1] High stirring speed is essential.

-

-

Monitoring: Monitor by TLC every hour. Reaction typically completes in 4–12 hours.[1]

-

Workup: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.[1]

-

Isolation: Concentrate the filtrate in vacuo. Usually, no column chromatography is needed if the starting material was pure.

Protocol C: Activation to Benzyl Bromide (FGI)

Objective: Convert the -OH to -Br to create a highly reactive electrophile for Sɴ2 reactions (e.g., adding amines or thiols).[1] Reagent Choice: Phosphorus Tribromide (PBr₃).[1][4] It allows for mild conditions (0°C) compared to HBr reflux, preventing potential hydrolysis of the aryl halides [3].

Reagents:

-

Substrate: 3-Bromo-4-chloro-5-fluorobenzyl alcohol[1]

-

Reagent: PBr₃ (0.4 equiv - Note: PBr3 delivers 3 bromines)[1]

-

Solvent: Anhydrous DCM[1]

Step-by-Step Procedure:

-

Setup: Dissolve substrate (1.0 mmol) in DCM (5 mL) under Nitrogen. Cool to 0°C (Ice bath).

-

Addition: Add PBr₃ (0.4 mmol) dropwise via syringe.

-

Observation: The solution may turn slightly yellow.[1]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Carefully add saturated NaHCO₃ solution (gas evolution will occur).[1]

-

Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over MgSO₄.[1]

-

Storage: Benzyl bromides are lachrymators and unstable.[1] Use immediately or store at -20°C.

Workflow Visualization

The following decision tree helps researchers select the correct pathway based on their target library.

Figure 2: Synthesis workflow decision tree. Note that Suzuki coupling can be performed before or after linker modification, but performing it first (Protocol A) is generally preferred to avoid side reactions with the reactive benzyl bromide.

Safety & Handling (SDS Summary)

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

-

Specific Hazard: If converted to benzyl bromide (Protocol C), the product is a potent lachrymator . Handle ONLY in a functioning fume hood.

-

Waste Disposal: Halogenated organic waste.[1] Keep separate from non-halogenated solvents to reduce disposal costs.[1]

-

Incompatibility: Strong oxidizers, strong bases.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

-

Cahiez, G., et al. (2010).[1] Manganese Dioxide: A Mild and Selective Oxidant for the Synthesis of Aldehydes and Ketones.[5][6] Synthesis, 2010(20), 3535-3540.[1]

-

Harrison, G. C., & Diehl, H. (1955).[1] Preparation of Alkyl Bromides from Alcohols.[1][4][7][8] Organic Syntheses, Coll.[1] Vol. 3, p.370.[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]

Sources

- 1. 4-Bromo-3-chloro-2-fluorobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 3-BROMO-5-FLUOROBENZYL ALCOHOL | 216755-56-5 [chemicalbook.com]

- 3. reddit.com [reddit.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Reaction of 3-Bromo-4-chloro-5-fluorobenzyl alcohol with Grignard reagents

Application Note: Chemoselective Functionalization of 3-Bromo-4-chloro-5-fluorobenzyl Alcohol via Organomagnesium Intermediates

Executive Summary

This application note details the strategic functionalization of 3-Bromo-4-chloro-5-fluorobenzyl alcohol (CAS: N/A) using Grignard reagents. This scaffold is a high-value pharmacophore in medicinal chemistry due to its contiguous halogenation pattern, which offers orthogonal reactive sites for fragment-based drug discovery (FBDD).

The presence of a protic hydroxyl group (

-

Method A (Halogen-Metal Exchange): Selective magnesiation at the C-3 position using Knochel’s "Turbo Grignard" (

), enabling electrophilic trapping. -

Method B (Kumada-Corriu Coupling): Palladium/Nickel-catalyzed cross-coupling where the substrate acts as the electrophile.

Chemical Context & Reactivity Analysis

Successful manipulation of this substrate requires understanding the hierarchy of reactivity.

Reactivity Hierarchy

-

Benzylic Alcohol (

): The most reactive site. Any organometallic reagent will first act as a base, deprotonating the hydroxyl group to form a magnesium alkoxide ( -

Bromine (C-3): The weakest carbon-halogen bond (

). It undergoes rapid Halogen-Metal Exchange (HME) with organomagnesium reagents, especially at low temperatures. -

Chlorine (C-4): Stronger bond (

). Generally inert to HME under standard conditions but active in transition-metal catalyzed couplings (e.g., Suzuki, Kumada). -

Fluorine (C-5): Strongest bond (

). Inert to exchange but activates the ring for Nucleophilic Aromatic Substitution (

Strategic Pathway Visualization

The following diagram illustrates the critical "Deprotonation-First" strategy required to access the reactive carbanion without protecting groups.

Figure 1: Sequential deprotonation and Halogen-Metal Exchange pathway.

Protocol A: Selective Magnesiation (Turbo Grignard)

Objective: To convert the C-Br bond into a C-Mg bond for reaction with electrophiles (aldehydes, ketones,

Reagent Selection:

-

Deprotonating Agent: Phenylmagnesium chloride (

, 2M in THF). Why? It is cheaper than Turbo Grignard and produces benzene as a benign byproduct. -

Exchange Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

, Turbo Grignard).[2][3][4] Why? The LiCl additive breaks oligomeric aggregates, accelerating the exchange rate and allowing it to proceed at lower temperatures (-20°C), which prevents side reactions at the Cl/F positions.

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Substrate Loading: Charge the flask with 3-Bromo-4-chloro-5-fluorobenzyl alcohol (1.0 mmol, 239 mg) and anhydrous THF (5 mL).

-

Deprotonation (Alkoxide Formation):

-

Cool the solution to 0°C (ice bath).

-

Dropwise, add

(1.05 mmol, 0.53 mL of 2M solution). -

Observation: Gas evolution may occur (minor). Stir for 10 minutes. The solution now contains the magnesium benzyloxide intermediate.

-

-

Magnesium-Halogen Exchange:

-

Cool the solution to -20°C (cryostat or NaCl/Ice bath).

-

Add

(1.1 mmol, ~0.85 mL of 1.3M solution) dropwise over 5 minutes. -

Stir at -20°C for 30–45 minutes .

-

Monitoring: Aliquot 0.1 mL, quench with

, and analyze by GC-MS or NMR. >95% conversion is indicated by the disappearance of the starting bromide and appearance of the deuterated analog.

-

-

Electrophile Trapping:

-

Add the desired electrophile (e.g., Benzaldehyde, 1.2 mmol) dissolved in THF (1 mL) dropwise.

-

Allow the reaction to warm to room temperature over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(5 mL). -

Extract with EtOAc (

mL). Wash combined organics with brine, dry over

-

Table 1: Troubleshooting the Exchange Reaction

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old Reagent / Moisture | Titrate |

| Wurtz Coupling | Temperature too high | Maintain T < -15°C during exchange. |

| Cl/F Loss | Over-reaction | Do not exceed 0°C. Do not use excess (>1.2 eq) Turbo Grignard. |

| Precipitation | Solubility limit | The alkoxide may precipitate. Add more THF (0.2M concentration) or warm slightly to 0°C before cooling back to -20°C. |

Protocol B: Kumada Cross-Coupling

Objective: To couple the aryl bromide directly with a Grignard reagent (

Catalyst Choice:

Experimental Workflow

Figure 2: Workflow for Kumada Coupling. Note the stoichiometry requirement.

Protocol:

-

Catalyst Loading: In a glovebox or under Argon, combine Substrate (1.0 mmol),

(3 mol%), and THF (5 mL). -

Grignard Addition:

-

If OH is unprotected: Add 2.2 equivalents of the coupling Grignard reagent (e.g.,

). The first equivalent deprotonates the alcohol; the second participates in the coupling. -

Note: This is wasteful if the Grignard is precious. In that case, protect the alcohol with TMSCl/Imidazole first.

-

-

Reaction: Heat to 60°C for 4 hours.

-

Workup: Cool to RT, quench with 1M HCl (carefully) to protonate the alkoxide and dissolve Mg salts.

Safety & Handling (E-E-A-T)

-

Exotherm Warning: The deprotonation of the benzyl alcohol (Step 3 in Method A) is exothermic. Add the base slowly at 0°C.

-

Pressure: If quenching with

(dry ice) or reacting in a sealed tube, ensure glassware is rated for pressure. -

Chemical Hazards:

-

3-Bromo-4-chloro-5-fluorobenzyl alcohol: Treat as a potential skin sensitizer and irritant.

-

Grignard Reagents: Pyrophoric. Handle only under inert atmosphere.

-

HF Generation: In the unlikely event of C-F bond cleavage and acidic workup, trace HF may form. Use glass-lined vessels and avoid contact.

-

References

-

Knochel, P., et al. (2004).[3][5][6] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link

-

Bao, R. L., et al. (2011). "Recent Advances in the Synthesis and Application of Organomagnesium Reagents." Chemical Society Reviews. Link

-

Sigma-Aldrich (Merck). "TurboGrignard® for Selective Metalations." Technical Application Note. Link

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-Bromo-4-chloro-5-fluorobenzyl alcohol?

The most prevalent laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid, 3-Bromo-4-chloro-5-fluorobenzoic acid. A direct reduction using powerful hydrides like lithium aluminum hydride (LiAlH₄) is possible. However, a more controlled, two-step approach is often preferred to minimize side reactions. This involves activating the carboxylic acid to a mixed anhydride, typically with ethyl or methyl chloroformate, followed by reduction with a milder hydride reagent like sodium borohydride (NaBH₄)[1][2].

Q2: Why is the two-step reduction (activation then NaBH₄) often preferred over direct LiAlH₄ reduction?

While LiAlH₄ is a potent reducing agent capable of directly converting carboxylic acids to alcohols, its high reactivity can lead to undesired side reactions, particularly hydrodehalogenation (the removal of halogen atoms). Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly but will efficiently reduce the more reactive mixed anhydride intermediate. This two-step sequence provides a greater degree of control and selectivity, often resulting in a cleaner product profile.

Q3: How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to clearly separate the starting benzoic acid, the intermediate aldehyde (if any), and the final benzyl alcohol product. The disappearance of the starting material spot is the primary indicator of reaction completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots.

Q4: What is a typical work-up procedure for this reaction?

After the reaction is deemed complete, it is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy any excess hydride reagent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product[1][2].

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific problems you may encounter, their underlying causes, and actionable solutions.

Problem 1: Significant amount of unreacted 3-Bromo-4-chloro-5-fluorobenzoic acid remains.

-

Symptoms: TLC or GC analysis shows a prominent spot/peak corresponding to the starting material in the final crude product.

-

Causality: This issue points to an incomplete reaction, which can stem from several factors related to the reagents or conditions.

-

Insufficient Reducing Agent: The stoichiometry of the hydride reagent was inadequate to reduce all of the starting material. Hydride reagents can degrade upon storage, especially if exposed to moisture.

-

Incomplete Activation: In the two-step method, the initial formation of the mixed anhydride may have been inefficient. This can be caused by low-quality chloroformate or insufficient base (e.g., triethylamine) to neutralize the generated HCl.

-

Low Temperature/Short Reaction Time: The reaction may not have been allowed to proceed to completion due to insufficient thermal energy or time.

-

-

Solutions & Preventative Measures:

-

Verify Reagent Quality: Use a fresh, unopened bottle of sodium borohydride or titrate older batches to determine their active hydride content.

-

Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the activating agent and a larger excess (2 to 4 equivalents) of sodium borohydride to ensure the reaction goes to completion.

-

Ensure Complete Activation: When forming the mixed anhydride, ensure the triethylamine is added slowly at a controlled temperature (e.g., 0 °C) to form the triethylammonium hydrochloride salt, driving the reaction forward. Stirring for 30-60 minutes after addition is crucial[2].

-

Monitor to Completion: Do not quench the reaction based on time alone. Use TLC to confirm the complete disappearance of the starting material before initiating work-up.

-

Problem 2: Presence of 3-Bromo-4-chloro-5-fluorobenzaldehyde as a major byproduct.

-

Symptoms: A new spot on TLC between the starting material and the product alcohol is observed. GC-MS analysis confirms the mass of the corresponding aldehyde.

-

Causality: The reduction process was halted at the intermediate aldehyde stage.

-

Insufficient Hydride: The amount of hydride was sufficient to reduce the mixed anhydride to the aldehyde, but not enough was left to complete the reduction to the alcohol.

-

Premature Quenching: The reaction was stopped before the second stage of reduction (aldehyde to alcohol) was complete.

-

-

Solutions & Preventative Measures:

-

Increase Hydride Excess: Ensure a sufficient molar excess of NaBH₄ is used. The reduction from the mixed anhydride to the alcohol is a two-step process, consuming two equivalents of hydride per mole of acid.

-

Extend Reaction Time: After the initial addition of the hydride, allow the reaction to stir for an adequate period (e.g., 2-4 hours) at room temperature to ensure the full reduction of any aldehyde formed[2].

-

Resubjection: If a significant amount of aldehyde is isolated, the crude mixture can be redissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an additional portion of NaBH₄ to complete the reduction.

-

Problem 3: Detection of hydrodehalogenation byproducts (e.g., 4-Chloro-5-fluorobenzyl alcohol).

-

Symptoms: Mass spectrometry reveals peaks corresponding to the loss of bromine (M-Br+H) or chlorine (M-Cl+H).

-

Causality: This is a classic side reaction caused by over-reduction, where a C-X (carbon-halogen) bond is cleaved and replaced by a C-H bond. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making debromination the most probable hydrodehalogenation side reaction.

-

Harsh Reducing Agents: Using excessively strong reducing agents like LiAlH₄, especially at elevated temperatures, increases the risk.

-

Elevated Temperatures: Heating the reaction mixture, particularly with a powerful hydride, provides the activation energy needed for C-Br bond cleavage.

-

-

Solutions & Preventative Measures:

-

Control Temperature: Maintain a low temperature during the addition of the reducing agent (e.g., 0 to 10 °C). Allow the reaction to proceed at room temperature rather than heating[2].

-

Use Milder Reagents: The controlled two-step method using NaBH₄ is specifically designed to avoid this issue. If direct reduction is necessary, consider alternative, milder borane reagents like borane-THF complex (BH₃·THF).

-

Limit Reaction Time: Once the starting material is consumed (as per TLC), proceed with the work-up promptly to avoid prolonged exposure of the product to the reducing agent.

-

Problem 4: Isomeric impurities are present in the final product.

-

Symptoms: Analytical data (e.g., ¹⁹F or ¹H NMR, GC) shows extra signals that are inconsistent with the desired product or the byproducts listed above.

-

Causality: The impurities are likely carried over from the starting material, 3-Bromo-4-chloro-5-fluorobenzoic acid. The synthesis of this precursor can sometimes yield small quantities of regioisomers with a different halogen substitution pattern.

-

Solutions & Preventative Measures:

-

Analyze Starting Material: Always perform a quality control check (e.g., NMR, GC-MS, or HPLC) on the starting benzoic acid before beginning the synthesis.

-

Purify the Precursor: If the starting material is found to be impure, purify it by recrystallization from a suitable solvent system.

-

Final Product Purification: If isomeric impurities are unavoidable, they can often be separated from the final product by column chromatography on silica gel.

-

Data Summary & Protocols

Table 1: Key Compounds in the Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Bromo-4-chloro-5-fluorobenzoic acid | C₇H₃BrClFO₂ | 253.45 | Starting Material |

| 3-Bromo-4-chloro-5-fluorobenzyl alcohol | C₇H₅BrClFO | 239.47 | Target Product |

| 3-Bromo-4-chloro-5-fluorobenzaldehyde | C₇H₃BrClFO | 237.45 | Incomplete Reduction |

| 4-Chloro-5-fluorobenzyl alcohol | C₇H₆ClFO | 160.57 | Debromination |

Visualizing the Reaction Pathways

Main Synthetic Pathway

Caption: Controlled synthesis via a mixed anhydride intermediate.

Troubleshooting Flowchart

Caption: A logical guide to diagnosing and solving side reactions.

References

-

Quora. (2017). How is benzoic acid converted into benzyl alcohol?

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol.

-

Guidechem. (2024). What is the synthesis method of 3-Bromo-4-fluorobenzaldehyde?

-

Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde.

-

Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Sciencemadness Discussion Board. (2010). Benzoic acid to benzaldehyde or benzyl alcohol.

-

Google Patents. (1982). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate...

-

ResearchGate. (2015). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.

-

Lumen Learning. (n.d.). Organic Chemistry II - 15.6 Worked Examples.

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-fluorophenol.

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid.

Sources

Technical Support Center: Navigating the Chemistry of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

Welcome to the technical support center for 3-Bromo-4-chloro-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this unique polyhalogenated aromatic alcohol. Our goal is to equip you with the knowledge to prevent its decomposition and navigate potential side reactions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Bromo-4-chloro-5-fluorobenzyl alcohol?

A1: 3-Bromo-4-chloro-5-fluorobenzyl alcohol, like many benzyl alcohols, is susceptible to several decomposition pathways. The primary concerns are:

-

Oxidation: The benzylic alcohol functional group is prone to oxidation to the corresponding aldehyde (3-bromo-4-chloro-5-fluorobenzaldehyde) and subsequently to the carboxylic acid.[1][2] This can be initiated by strong oxidizing agents, exposure to air over time, or certain reaction conditions.[3][4]

-

Decomposition under Harsh Acidic Conditions: Strong acids can promote dehydration and the formation of benzylic carbocations, which can lead to a variety of side products, including ether formation or polymerization.[5]

-

Instability under Strong Basic Conditions: While the alcohol can be deprotonated to form an alkoxide for reactions like the Williamson ether synthesis, very strong bases at elevated temperatures may risk elimination reactions or potentially promote nucleophilic aromatic substitution (SNA_r) of one of the halogens.[6][7]

-

Reductive Degradation: While the alcohol can be synthesized via reduction of the corresponding carboxylic acid derivative with reagents like sodium borohydride,[8][9] more potent reducing conditions or certain catalytic hydrogenation methods (e.g., H₂/Pd) can lead to the cleavage of the C-O bond (hydrogenolysis) or even dehalogenation of the aromatic ring.[10][11][12]

Q2: How do the halogen substituents affect the reactivity of the molecule?

A2: The three halogen atoms (Bromine, Chlorine, and Fluorine) have a significant impact on the molecule's reactivity due to their electron-withdrawing inductive effects and, to a lesser extent, their electron-donating resonance effects.[13][14]

-

Increased Acidity: The strong inductive effect of the halogens makes the benzylic alcohol more acidic than unsubstituted benzyl alcohol. This facilitates its deprotonation to the corresponding alkoxide under milder basic conditions.

-

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic aromatic substitution.

-

Potential for Nucleophilic Aromatic Substitution (SNA_r): While aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing halogens can make the ring susceptible to SNA_r under harsh conditions (strong nucleophiles, high temperatures).[7][14][15] The relative reactivity of the halogens as leaving groups in SNA_r is typically F > Cl > Br.

Q3: Can I perform a Williamson ether synthesis with this alcohol?

A3: Yes, the Williamson ether synthesis is a viable method for preparing ethers from 3-Bromo-4-chloro-5-fluorobenzyl alcohol.[6][16] However, due to the increased acidity of the alcohol, milder bases are recommended to form the alkoxide. Stronger bases like sodium hydride (NaH) should be used with caution and at low temperatures to avoid potential side reactions. A detailed protocol is provided in the Troubleshooting Guides section.

Q4: Is the Mitsunobu reaction a good choice for functionalizing this alcohol?

A4: The Mitsunobu reaction can be challenging with this substrate. Benzyl alcohols bearing electron-withdrawing groups are known to give lower yields in Mitsunobu reactions.[17] There is also a risk of side reactions where the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile, especially if the nucleophile is not sufficiently acidic (pKa > 13).[18] Careful optimization of reaction conditions is crucial.

Troubleshooting Guides

Issue 1: Low Yield or Decomposition during Etherification (Williamson Synthesis)

Symptoms:

-

Formation of multiple unidentified byproducts observed by TLC or LC-MS.

-

Low isolated yield of the desired ether product.

-

Recovery of unreacted starting material.

Potential Causes & Solutions:

| Cause | Recommended Action |

| Base is too strong or temperature is too high: This can lead to side reactions, including elimination or nucleophilic aromatic substitution. | Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium hydride (NaH).[19] If NaH is necessary, perform the deprotonation at 0 °C and do not let the reaction warm significantly. |

| Competing Elimination Reaction: If your alkyl halide is secondary or tertiary, E2 elimination will be a major competing pathway.[6] | Always use a primary alkyl halide or a methyl halide for the Williamson ether synthesis with this substrate.[16] |

| Solvent Issues: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[6] | Use a polar apathetic solvent such as DMF or acetonitrile to maximize the nucleophilicity of the alkoxide.[19] |

Issue 2: Oxidation of the Alcohol to Aldehyde or Carboxylic Acid

Symptoms:

-

Appearance of new spots on TLC corresponding to the less polar aldehyde or the more polar carboxylic acid.

-

Difficulty in purifying the desired product from these impurities.

Potential Causes & Solutions:

| Cause | Recommended Action |

| Exposure to Oxidizing Agents: The reaction may be inadvertently exposed to oxidizing agents. | Ensure all reagents and solvents are free from peroxides. Use freshly distilled solvents when necessary. Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. |

| Incompatible Reagents: Some reagents, even if not intended as oxidants, can promote oxidation under certain conditions. | Avoid reagents known to have oxidative potential unless oxidation is the desired transformation. When planning a multi-step synthesis, consider protecting the alcohol if subsequent steps involve oxidative conditions. |

| Prolonged Storage: The compound may slowly oxidize upon storage.[3] | Store 3-Bromo-4-chloro-5-fluorobenzyl alcohol under an inert atmosphere, protected from light, and at a low temperature. |

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol is designed to minimize decomposition by using a milder base and controlled temperature.

Methodology:

-

To a solution of 3-Bromo-4-chloro-5-fluorobenzyl alcohol (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the potassium alkoxide.

-

Add the primary alkyl halide (1.2 eq.) to the reaction mixture.

-

Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting alcohol and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Esterification (Fischer-Type)

This protocol uses a mild acid catalyst to promote esterification while minimizing acid-catalyzed decomposition.[20]

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-Bromo-4-chloro-5-fluorobenzyl alcohol (1.0 eq.), the desired carboxylic acid (1.5 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.), and toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The removal of water via the Dean-Stark trap drives the equilibrium towards the ester product. The reaction can be monitored by TLC for the consumption of the alcohol. The final product should be characterized by spectroscopic methods to confirm its identity.

References

Sources

- 1. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Improving yield in the etherification of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

The following technical guide is structured as a specialized support resource for researchers working with 3-Bromo-4-chloro-5-fluorobenzyl alcohol (CAS: 216755-56-5) . It synthesizes mechanistic organic chemistry with practical process optimization strategies.

Executive Summary

Etherification of 3-Bromo-4-chloro-5-fluorobenzyl alcohol presents a unique set of challenges due to the specific electronic and steric environment of the polyhalogenated benzene ring. Unlike simple benzyl alcohols, this substrate features competing electronic effects:

-

Acidity: The electron-withdrawing nature of the halogen array (Br, Cl, F) increases the acidity of the benzylic hydroxyl proton (pKa < 15), theoretically facilitating deprotonation.

-

Nucleophilicity: Conversely, the resulting alkoxide is less nucleophilic than unsubstituted benzyl alkoxides, leading to sluggish kinetics in

reactions. -

Chemoselectivity: The presence of fluorine ortho to a chlorine atom creates a vulnerability to Nucleophilic Aromatic Substitution (

), a critical side reaction often overlooked.

This guide provides a "Gold Standard" protocol and a deep-dive troubleshooting framework to maximize yield and purity.

Diagnostic Workflow

Before altering your current protocol, use this decision tree to identify the bottleneck.

Figure 1: Diagnostic logic for identifying yield loss mechanisms in etherification.

The "Gold Standard" Protocol

Based on Williamson Ether Synthesis adapted for electron-deficient substrates.

Reagents & Stoichiometry

| Component | Equiv. | Role | Selection Rationale |

| Substrate | 1.0 | Nucleophile | 3-Bromo-4-chloro-5-fluorobenzyl alcohol. |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Use Iodides or Bromides . Chlorides are too slow for this deactivated nucleophile. |

| Base | 1.1 - 1.2 | Deprotonator | NaH (60% disp.) . Strong enough to fully deprotonate, generating the naked alkoxide. |

| Additive | 0.1 | Catalyst | TBAI (Tetrabutylammonium iodide) . Essential if using chlorides or phase-separated conditions. |

| Solvent | [0.1 M] | Medium | DMF (Anhydrous) . High dielectric constant stabilizes the transition state. |

Step-by-Step Methodology

-

Preparation: Flame-dry all glassware and cool under

or Ar atmosphere. -

Deprotonation (Critical Step):

-

Suspend NaH (1.2 eq) in anhydrous DMF at 0°C .

-

Add the benzyl alcohol (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.

-

Why? Rapid addition generates localized "hotspots" of high alkoxide concentration, promoting side reactions (dimerization).

-

Stir at 0°C for 30 min until

evolution ceases.

-

-

Alkylation:

-

Add the Alkyl Halide (1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Checkpoint: Monitor by TLC/LCMS at 2 hours. If conversion is <20%, heat to 40°C. Do not exceed 60°C to avoid

.

-

-

Quench & Workup:

-

Cool to 0°C. Quench with saturated

. -

Extract with EtOAc (x3). Wash combined organics with

(x2) and Brine (x1) to remove DMF. -

Note: DMF retention is a common yield killer during column chromatography; ensure thorough water washes.

-

Troubleshooting Guide & FAQs

Category 1: Reactivity & Kinetics

Q: The reaction stalls at 50% conversion. Adding more base doesn't help. Why?

A: This is likely due to the "Ion Pairing Effect."

In non-polar or moderately polar solvents (like THF), the sodium cation (

-

Fix: Add 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOH) to chelate the cation and "free" the alkoxide.

-

Alternative: Switch solvent to DMSO , which solvates cations better than DMF, increasing the reaction rate significantly [1].

Q: Can I use Potassium Carbonate (

Category 2: Chemoselectivity & Side Reactions[1]

Q: I see a major impurity with double the molecular weight (Dimer). What is it?

A: You are likely observing Intermolecular

-

Mechanism:

-

Prevention:

-

Dilution: Run the reaction at high dilution (0.05 M).

-

Order of Addition: Ensure the Alkyl Halide is present before you generate the full load of alkoxide, or add the base very slowly.

-

Temperature Control: Keep the reaction strictly below 40°C.

-

Q: My alkyl halide is secondary (e.g., Isopropyl bromide) and I mostly get starting material back. A: Secondary halides are prone to E2 Elimination , especially with hindered bases.

-

Fix: Switch to Mitsunobu Conditions .

-

Reagents:

+ DIAD + Your Benzyl Alcohol + The Alcohol counterpart of your desired alkyl group (R-OH). -

Note: Since your benzyl alcohol is the nucleophile, you would typically use it as the "Pro-nucleophile" (pKa ~15 is borderline for standard Mitsunobu). A better approach for secondary ethers is to use Silver Oxide (

) as a mild base with the alkyl iodide [2].

-

Category 3: Work-up & Isolation

Q: I lose product during the water wash. Is it water-soluble? A: Unlikely for this lipophilic substrate. However, Emulsions are common with DMF/Water extractions.

-

Fix: Use a 1:1 mixture of EtOAc/Hexanes for extraction instead of pure EtOAc. The lower polarity helps break emulsions and keeps DMF in the aqueous phase.

Comparative Data: Solvent & Base Effects

Table 1: Impact of reaction conditions on yield for electron-deficient benzyl alcohols.

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Side Product |

| NaH | DMF | 25 | 4 | 88 | None |

| NaH | THF | 25 | 12 | 45 | Recovered SM |

| Acetone | 60 | 24 | <10 | Recovered SM | |

| KOH | DMSO | 25 | 2 | 75 | Hydrolysis products |

| NaH | DMF | 80 | 2 | 60 |

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize Path A (

Figure 2: Competing reaction pathways. Path A is favored by low temperature and primary alkyl halides.

References

-

Williamson Ether Synthesis Overview. Master Organic Chemistry. Detailed mechanism and solvent effects for

etherification. -

Benzyl Ethers Protection/Deprotection. Organic Chemistry Portal. Discusses mild bases like

for sensitive substrates. -

Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

). Chemistry LibreTexts. Explains the activation of aryl fluorides by ortho/para electron-withdrawing groups.

Catalyst selection for cross-coupling with 3-Bromo-4-chloro-5-fluorobenzyl alcohol

Technical Support Center: Advanced Catalysis Guide Topic: Cross-Coupling Protocols for 3-Bromo-4-chloro-5-fluorobenzyl alcohol Ticket ID: #RXN-3Br4Cl5F-001 Status: Open Responder: Senior Application Scientist, Catalysis Division

Executive Summary & Substrate Profiling

Welcome to the technical support center. You are working with 3-Bromo-4-chloro-5-fluorobenzyl alcohol , a dense polyfunctional scaffold. This is not a standard "mix-and-stir" substrate; it is a reactivity minefield.

As your Application Scientist, I have analyzed the electronic and steric profile of your molecule. Your success depends on exploiting the Bond Dissociation Energy (BDE) hierarchy while mitigating the acidity of the benzylic alcohol.

The "Reactivity Heatmap" of Your Substrate:

-

Site A (C3-Bromine): Primary Coupling Site. Weakest C-X bond (~81 kcal/mol). Reacts with Pd(0) first.[1][2][3][4]

-

Site B (C4-Chlorine): Secondary Site. Stronger bond (~96 kcal/mol). Requires electron-rich, bulky ligands (e.g., Buchwald G3/G4) or higher temperatures to activate.

-

Site C (C5-Fluorine): The Trap. Inert to Pd-coupling but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient ring.

-

Site D (Benzylic Alcohol): The Saboteur. pKa ~15. Under basic coupling conditions, this forms an alkoxide that can poison the catalyst or compete as a nucleophile.

Module 1: Pre-Coupling Triage (Protection Strategy)

User Question: Can I run a Suzuki coupling on the free alcohol without protection?

Technical Answer: Technically, yes, but I strongly advise against it. The free hydroxyl group presents two failure modes:

-

Catalyst Poisoning: The alkoxide generated by the base (e.g., K₂CO₃) can coordinate to the Palladium center, forming resting states that slow down the catalytic cycle.

-

Side Reactions: In Buchwald-Hartwig aminations, the alkoxide can compete with your amine, leading to C-O coupled ether byproducts.

Recommended Protocol: Silyl Protection We recommend masking the alcohol with a tert-butyldimethylsilyl (TBS) group. It is robust enough to survive basic coupling conditions but easily removed with TBAF or acid later.

Caption: Figure 1. Standard protection workflow to prevent catalyst deactivation during cross-coupling.

Module 2: C-C Bond Formation (Suzuki-Miyaura)

User Question: I want to couple a boronic acid at the Bromine position. How do I ensure I don't touch the Chlorine?

Technical Answer: You must rely on Kinetic Selectivity . The rate of oxidative addition into C-Br is orders of magnitude faster than C-Cl. To maintain this selectivity, use a "mild" catalyst system.[5] Avoid "hot" ligands like XPhos or SPhos at this stage, as they are powerful enough to activate the Chlorine.

Catalyst Selection Table:

| Desired Outcome | Recommended Catalyst | Ligand Class | Base | Solvent | Temp |

| Br-Selective (Standard) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate / Simple Phosphine | Na₂CO₃ (2M aq) | DME/H₂O or Toluene/EtOH | 60-80°C |

| Cl-Activation (Post-Br) | XPhos Pd G4 or Pd(OAc)₂ + SPhos | Bulky Biaryl Phosphine | K₃PO₄ | 1,4-Dioxane | 100°C |

| High Steric Bulk Partner | Pd(dtbpf)Cl₂ | Bulky Bidentate | K₂CO₃ | THF/H₂O | 60°C |

Step-by-Step Protocol (Br-Selective):

-

Charge: Protected substrate (1.0 eq), Boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3-5 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Na₂CO₃ (2.0 eq). Note: Avoid strong bases like hydroxides to prevent SNAr at the Fluorine.

-

Heat: Stir at 80°C. Monitor by HPLC.

-

Stop: Quench immediately upon consumption of starting material to prevent "over-coupling" at the Cl site.

Module 3: C-N Bond Formation (Buchwald-Hartwig)

User Question: I am trying to attach an amine. The reaction turns black and I see loss of Fluorine. What is happening?

Technical Answer: You are likely experiencing SNAr competition . The Fluorine at C5 is activated by the electron-withdrawing nature of the ring. If you use a small, nucleophilic base (like NaOMe) or a small primary amine without a sufficient catalyst, the amine will attack the Fluorine directly, bypassing the Palladium cycle.

The Solution:

-

Use a Bulky Base: Switch to Cs₂CO₃ (weak) or NaOtBu (bulky). Avoid unhindered alkoxides.

-

Use a Highly Active Catalyst: You need the Pd cycle to be faster than the background SNAr reaction.

Decision Tree for Amination:

Caption: Figure 2. Ligand selection logic for C-N coupling to ensure chemoselectivity.

Module 4: Troubleshooting & FAQs

Q1: I observe "Hydrodehalogenation" (Bromine replaced by Hydrogen). Why?

-

Cause: This is often due to a "Hydride Shift." If your reaction runs too long or lacks sufficient transmetalation partner, the Pd(II)-Ar species undergoes Beta-Hydride elimination from the ligand or solvent (especially in isopropanol or ethanol).

-

Fix:

-

Switch solvent to Toluene or DMF (non-protic).

-

Increase the concentration of the coupling partner (Boronic acid/Amine).

-

Lower the catalyst loading (excess Pd promotes side reactions).

-

Q2: Can I react the Chlorine before the Bromine?

-

Cause: Thermodynamic impossibility under standard conditions.

-

Fix: You cannot switch the order directly. However, you can "mask" the Bromine.

-

Strategy: Convert the C-Br to a silane (silylation) or a boronate (Miyaura borylation) first, effectively "protecting" that site, then react the Cl. This is advanced and requires careful route planning.

-

Q3: My yield is low because the Fluorine is reacting. How do I stop this?

-

Cause: SNAr background reaction.

-

Fix: Use non-nucleophilic bases .

-

Bad: NaOH, NaOMe, NaOEt.

-

Good: K₃PO₄, Cs₂CO₃.

-

Best (for sensitive substrates): K₂CO₃ in anhydrous conditions (e.g., Toluene/Dioxane) to minimize hydroxide generation.

-

References

-

Reactivity of Halogens: Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020–4028. (Establishes oxidative addition order I > Br > Cl).[1][4] Link

-

Chemoselectivity in Polyhalogenated Arenes: Suzuki, A. J. Organomet. Chem.1999 , 576, 147–168. (Foundational review on Suzuki coupling selectivity). Link

-

Buchwald Ligand Selection: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27–50. (Guide to Dialkylbiaryl phosphine ligands like XPhos/RuPhos). Link

-

Base Effects in Coupling: Miyaura, N. Top. Curr. Chem.2002 , 219, 11–59. (Discusses the role of base and minimizing side reactions). Link

-

Protection of Benzyl Alcohols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999 .[5] (Standard reference for TBS/THP stability). Link

Sources

Technical Support Center: Purification of Substituted Benzyl Alcohols

Subject: Troubleshooting Impurity Removal & Isolation Protocols

Ticket ID: BA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Substituted benzyl alcohols are deceptive. While structurally simple, they occupy a "Goldilocks" zone of reactivity that often leads to isolation failures. They are prone to over-reduction (to toluenes), auto-etherification (to dibenzyl ethers), and complexation (with boron or metal salts).

This guide addresses the four most common "pain points" reported by our users. It moves beyond standard textbook workups to provide field-tested remediation strategies.

Module 1: The "Sticky Solid" – Boron & Metal Residues

User Issue: "After NaBH4 reduction, my product is a viscous gum that won't crystallize, even though NMR suggests it's 95% pure. The baseline is messy."

Root Cause: Boron salts (borates) form stable, gel-like complexes with benzyl alcohols. Standard aqueous extractions often fail to break these coordinate covalent bonds, trapping your product in a mineral matrix.

The Solution: Methanolysis and pH Swing You must chemically disrupt the Boron-Oxygen bond.

Protocol A: The "Fieser" Adaptation (Standard)

-

Quench: Add Methanol (MeOH) dropwise to destroy excess hydride.

-

Hydrolysis: Add saturated aqueous NH₄Cl.

-

The Critical Step: Heat the biphasic mixture to 40-50°C for 15 minutes. This kinetic energy is often required to hydrolyze the borate ester.

-

Extraction: Cool and extract with EtOAc.

Protocol B: The TMS-Cl Method (For Stubborn Gels)

Use this when the product is water-soluble or the gel is intractable.

-

Dissolve the crude residue in anhydrous MeOH.

-

Add trimethylsilyl chloride (TMS-Cl) (approx. 2-3 equiv relative to boron).

-

Mechanism: TMS-Cl reacts with borates to form volatile trimethyl borate B(OMe)₃ and HCl.

-

Evaporation: Rotovap to dryness. The boron leaves as a gas.

Data Comparison: Boron Removal Efficiency

| Method | Boron Residual (ppm) | Yield Loss | Best For |

| Water Wash | >5000 | Low | Non-polar, simple substrates |

| Acidic Hydrolysis | <500 | Low-Med | Standard benzyl alcohols |

| TMS-Cl/MeOH | <50 | Low | Polar/Water-soluble alcohols |

| Resin Scavenging | <10 | High | GMP/Late-stage intermediates |

Module 2: The "Ghost" Peak – Unreacted Aldehyde

User Issue: "I have 3-5% starting material (aldehyde) remaining. Column chromatography is difficult because the aldehyde and alcohol co-elute."

Root Cause: Benzyl alcohols and their parent benzaldehydes often have identical R_f values on silica due to similar polarity.

The Solution: The Brindle Bisulfite Workup Do not use chromatography. Use chemoselective scavenging. Sodium bisulfite (NaHSO₃) forms a water-soluble adduct with aldehydes, but not with alcohols.

Mechanism: The nucleophilic sulfur attacks the carbonyl carbon, converting the lipophilic aldehyde into a hydrophilic sulfonate salt (bisulfite adduct).

Step-by-Step Protocol

-

Solvent Switch: Dissolve your crude mixture in a water-miscible solvent (MeOH or DMF are ideal).[1] Do not use EtOAc yet.

-

Scavenge: Add 3-5 equivalents of saturated aqueous NaHSO₃.

-

Agitate: Vigorously stir for 30 minutes. (Adduct formation is reversible; equilibrium must be pushed).

-

Partition: Now add your non-polar solvent (Ether or Hexanes) and water.[2]

-

Separate:

Visual Workflow (Bisulfite Scavenging)

Caption: Chemoselective removal of aldehyde impurities via bisulfite adduct formation.

Module 3: The "Disappearing" Product – Hydrogenolysis

User Issue: "I am trying to reduce a nitro-benzaldehyde to an amino-benzyl alcohol using Pd/C and H2. I see a new spot that is very non-polar. It's toluene."

Root Cause: Benzyl alcohols are susceptible to hydrogenolysis (cleavage of the C-O bond) under catalytic hydrogenation conditions.[5] This is accelerated by acidic conditions which protonate the alcohol, facilitating water loss to form a benzylic carbocation, which is then rapidly reduced.

The Solution: Catalyst Poisoning & pH Control

-

The pH Rule: Never run these hydrogenations in acetic acid. Even trace acidity promotes C-O cleavage. Run in neutral or slightly basic media (e.g., MeOH with trace K₂CO₃).

-

Catalyst Selection:

-

Avoid: Pd/C (highly active for hydrogenolysis).

-

Prefer: Platinum (Pt/C) or chemically selective reductions (Fe/NH₄Cl or SnCl₂ for nitro groups) that leave the benzyl alcohol untouched.

-

-

Poisoning: If you must use Pd/C, add a "poison" like ethylenediamine or use a commercially poisoned catalyst (e.g., Lindlar-type modifications, though less common for this specific transformation).

Mechanistic Pathway (Hydrogenolysis Risk) [6]

Caption: Acid-catalyzed mechanism leading to unwanted over-reduction (hydrogenolysis).

Module 4: The "Tailing" Spot – Chromatography & Stability

User Issue: "My benzyl alcohol tails badly on silica gel. When I use MeOH to push it, I get a second spot."

Root Cause:

-

Tailing: Caused by hydrogen bonding between the hydroxyl group and silica silanols.

-

Decomposition: Electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) are acid-sensitive . The slightly acidic nature of silica gel can catalyze self-etherification (Dimerization:

).

The Solution: Base-Buffered Silica Neutralize the acidic sites on the silica.

Protocol:

-

Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N).

-

Mobile Phase: Include 0.5% to 1% Et₃N in your eluent system.

-

Warning: Do not use acetic acid modifiers for electron-rich benzyl alcohols; this guarantees dimerization.

Summary: Impurity Remediation Matrix

| Impurity Type | Diagnostic (NMR/TLC) | Remediation Strategy | Key Reagent |

| Boron Salts | Broad peaks, sticky solid | Methanolysis or Acid Workup | MeOH / TMS-Cl |

| Aldehyde | Singlet ~10 ppm, co-elution | Bisulfite Wash | NaHSO₃ (aq) |

| Toluene | New non-polar spot, methyl singlet | Preventative only (Change Cat.) | Pt/C or Fe |

| Dibenzyl Ether | New spot R_f ~0.6, "dimer" mass | Buffer Chromatography | Triethylamine |

References

-

Aldehyde Removal (Bisulfite Workup): Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Organic Process Research & Development, 2017, 21(9), 1394–1403.[1] [Link]

-

Boron Removal (TMS-Cl Method): Deng, H., et al. "Efficient removal of boron impurities from reaction mixtures." Journal of Chemical Education, 2009. (General methodology adapted from standard organoboron workups). See also: "Sodium Borohydride Reduction."[6][7][8] Organic Chemistry Portal. [Link]

-

Hydrogenolysis Mechanism: Gao, D., et al. "Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C." Nature Communications, 2022. [Link]

-

Elemental Impurities (Regulatory): International Council for Harmonisation (ICH).[9] "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency, 2022. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1164546C - A method for directly reducing the sodium bisulfite addition product of aldehyde or methyl ketone to corresponding alcohol - Google Patents [patents.google.com]

- 5. Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Managing steric hindrance in reactions of 3-Bromo-4-chloro-5-fluorobenzyl alcohol

Ticket System: Steric Management & Reactivity Guide

Status: Active Agent: Senior Application Scientist, Dr. H. Subject: Troubleshooting Steric Hindrance & Selectivity in Trisubstituted Halogenated Arenes

Executive Summary: The "Crowded Core" Challenge

You are working with 3-Bromo-4-chloro-5-fluorobenzyl alcohol . This molecule presents a classic "buttressing effect" challenge. The 1,2,3-trisubstitution pattern (positions 3, 4, and 5) creates a rigid steric wall that impedes catalyst approach, particularly at the central 4-chloro position.

This guide treats your experiment as a debugging process. We address the three most common failure modes: Selectivity Loss , Catalyst Deactivation (Steric Failure) , and Benzylic Interference .

Module 1: The Selectivity Hierarchy (Ticket #101)

User Issue: "I am trying to couple at the bromine position, but I'm getting low yields or mixtures. Which halogen reacts first?"

Technical Diagnosis: In this specific motif, the reactivity order is governed by bond dissociation energy (BDE) and the rate of oxidative addition.

-

C–Br (Position 3): Most reactive. Accessible.

-

C–Cl (Position 4): Significantly less reactive. Sterically shielded by the flanking Br and F atoms.

-

C–F (Position 5): Inert to standard Pd-catalysis; requires specialized SNAr conditions.

Protocol: Selective Activation of C–Br

To couple exclusively at C-3 without touching C-4, you must exploit the "Steric-Electronic Gap."

Recommended System:

-

Catalyst:

(Source of Pd(0)) -

Ligand: XPhos or SPhos (Buchwald Dialkylbiaryl Phosphines)

-

Why? These ligands are bulky enough to promote reductive elimination but form a mono-ligated Pd(0) species that is highly active for oxidative addition into the hindered C-Br bond.

-

-

Base:

(Anhydrous)-

Why? Milder than alkoxides; prevents competing SNAr side reactions at the Fluorine position.

-

Data: Ligand Performance Matrix (Suzuki Coupling)

| Ligand | Yield (C-Br) | Selectivity (vs C-Cl) | Notes |

|---|

|